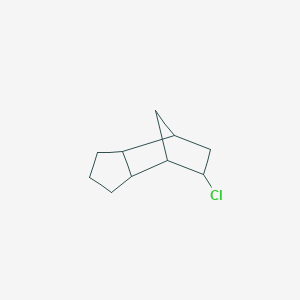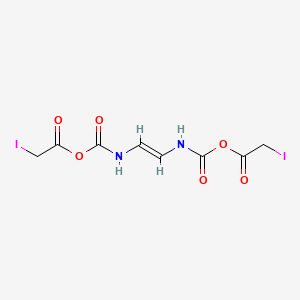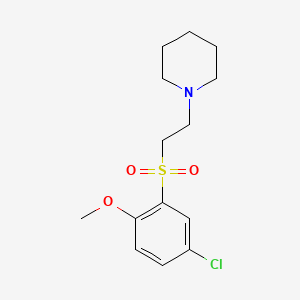
Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)-: is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. The compound is characterized by the presence of a 5-chloro-2-methoxyphenyl group and a sulfonyl group attached to the piperidine ring through an ethyl chain. This structural configuration imparts unique chemical and physical properties to the compound, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . The sulfonyl group is then introduced via sulfonation, using reagents such as chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation of pyridine followed by sequential functional group transformations. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Aromatic Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme mechanisms and receptor interactions due to its unique structural features .
Medicine: The compound has potential therapeutic applications, including anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets . Pathways such as NF-κB and PI3K/Akt are often involved in its biological effects .
Comparison with Similar Compounds
Piperidine: A simpler analog without the 5-chloro-2-methoxyphenyl and sulfonyl groups.
Pyridine: The precursor to piperidine, lacking the saturated ring structure.
Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.
Uniqueness: Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- is unique due to its combination of a piperidine ring with a 5-chloro-2-methoxyphenyl group and a sulfonyl group. This structural complexity imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
74254-62-9 |
|---|---|
Molecular Formula |
C14H20ClNO3S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-[2-(5-chloro-2-methoxyphenyl)sulfonylethyl]piperidine |
InChI |
InChI=1S/C14H20ClNO3S/c1-19-13-6-5-12(15)11-14(13)20(17,18)10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
InChI Key |
HOUIIXFXTFHJOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)CCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



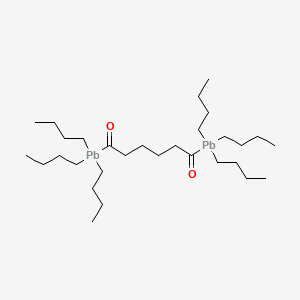
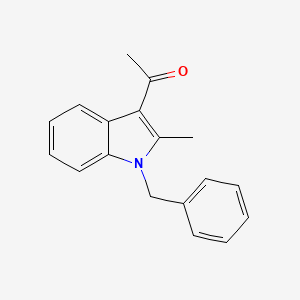
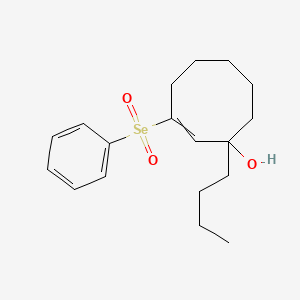
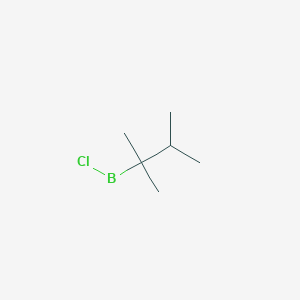


![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
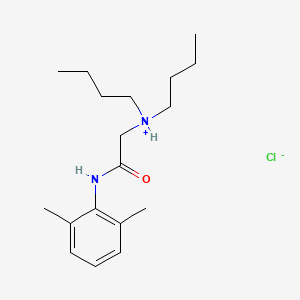

![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
